1-(3-Bromophenyl)cyclopropanemethanol
Overview
Description
1-(3-Bromophenyl)cyclopropanemethanol is an organic compound with the molecular formula C({10})H({11})BrO It features a cyclopropane ring attached to a bromophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of 3-bromostyrene using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane derivative is then subjected to a hydroxylation reaction to introduce the methanol group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale cyclopropanation reactors and continuous flow hydroxylation processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea in polar solvents.
Major Products:
Oxidation: 1-(3-Bromophenyl)cyclopropanecarboxylic acid.
Reduction: 1-Phenylcyclopropanemethanol.
Substitution: 1-(3-Aminophenyl)cyclopropanemethanol.
Scientific Research Applications
1-(3-Bromophenyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopropanemethanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the ligand-protein complex.
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropanemethanol: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)cyclopropanemethanol: Chlorine atom instead of bromine.
1-(3-Bromophenyl)cyclopropane: Lacks the methanol group.
Uniqueness: 1-(3-Bromophenyl)cyclopropanemethanol is unique due to the presence of both a bromophenyl group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOPADYQGYOTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286147 | |
Record name | 1-(3-Bromophenyl)cyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-33-2 | |
Record name | 1-(3-Bromophenyl)cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)cyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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